An In-depth Technical Guide to 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid represents a highly functionalized heterocyclic building block poised for significant application in medicinal chemistry and materials science. As a derivative of the indazole core, a privileged scaffold found in numerous FDA-approved drugs, this molecule offers a unique combination of reactive sites for strategic chemical modification.[1] Its di-halogenated aromatic ring, coupled with a carboxylic acid and a reactive N-H group, provides four distinct points for diversification. This guide provides a comprehensive technical overview of its structural properties, plausible synthetic strategies, chemical reactivity, and potential applications, positioning it as a key intermediate for the generation of novel compound libraries aimed at discovering next-generation therapeutics.
Physicochemical and Structural Properties
The molecule's structure is defined by an indazole core substituted at the 3-, 4-, and 6-positions. The presence of both bromine and chlorine atoms provides differential reactivity for cross-coupling reactions, a crucial feature for synthetic chemists.
| Property | Value | Source |
| IUPAC Name | 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid | - |
| CAS Number | 1000016-51-7 | Internal Compilation |
| Molecular Formula | C₈H₄BrClN₂O₂ | Internal Compilation |
| Molecular Weight | 275.49 g/mol | [2] |
| Appearance | Off-white to brown powder (Predicted) | |
| Topological Polar Surface Area (TPSA) | 68.71 Ų (Predicted) | [3] |
| logP | 2.98 (Predicted) | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Figure 1: Chemical Structure
Caption: 2D structure of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid.
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole ring system is a cornerstone of modern medicinal chemistry.[1] Its unique bioisosteric relationship with indole, combined with its chemical stability and synthetic tractability, has led to its incorporation into a multitude of biologically active compounds. The FDA has approved several indazole-containing drugs, validating its status as a "privileged scaffold."[1]
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Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
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Axitinib: A potent and selective inhibitor of VEGFRs used in cancer chemotherapy.[1]
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Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1]
The broad therapeutic relevance of indazoles, spanning from oncology to anti-inflammatory and neurological applications, provides a strong rationale for the synthesis and evaluation of novel derivatives.[1][4] 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid serves as an advanced intermediate, primed for elaboration into new chemical entities with therapeutic potential.
Synthetic Strategies and Considerations
Caption: Proposed synthetic workflow for the target molecule.
Representative Experimental Protocol: Synthesis of a Di-Halogenated Indazole Core
This protocol is a representative example adapted from the synthesis of similar indazole structures and outlines the key chemical transformations.[8][9]
Step 1: Cyclization of a Substituted 2-Halobenzonitrile with Hydrazine
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriately substituted 2-halobenzonitrile (1.0 eq) and n-butanol (5-10 volumes).
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Reagent Addition: Add hydrazine hydrate (5.0-10.0 eq) to the suspension. Causality: Hydrazine serves as the dinucleophilic component required to form the pyrazole ring of the indazole system. The excess ensures the reaction goes to completion.
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Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic aromatic substitution and the subsequent intramolecular cyclization.
-
Workup: Cool the reaction mixture to room temperature. A precipitate may form. Add water to the mixture to precipitate the product fully and dissolve inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.
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Drying: Dry the isolated solid under vacuum to yield the crude indazole product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Chemical Reactivity and Strategic Functionalization
The synthetic value of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid lies in its four distinct functional handles, which can be addressed with high selectivity.
Caption: Key reaction pathways for strategic functionalization.
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N-H Functionalization: The indazole nitrogen can be readily alkylated or arylated using standard conditions (e.g., alkyl halides with a base like K₂CO₃ or NaH).[10] This modification is critical for modulating solubility, cell permeability, and metabolic stability, and can also be used to direct further reactions or introduce protecting groups.
-
Carboxylic Acid Derivatization: The C4-carboxylic acid is a prime site for forming amide or ester linkages. Amide bond formation, a cornerstone of medicinal chemistry, can be achieved using standard coupling reagents (HBTU, HATU, EDC) to connect the indazole core with a diverse range of amines, generating extensive libraries for structure-activity relationship (SAR) studies.[1][11]
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Selective C-Br vs. C-Cl Cross-Coupling: The differential reactivity of the carbon-halogen bonds is the most powerful feature of this molecule. The C-Br bond at the C6 position is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the C-Cl bond at the C3 position. This allows for highly selective, sequential cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[10] A synthetic chemist can first functionalize the C6 position, purify the product, and then subject it to more forcing conditions to react at the C3 position, enabling the controlled and unambiguous synthesis of complex, tri-substituted indazoles.
Anticipated Spectroscopic Characterization
While experimental data is sparse, the expected spectroscopic features can be reliably predicted.
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¹H NMR: The spectrum should display two signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons at the C5 and C7 positions. These may appear as singlets or narrow doublets depending on the long-range coupling constants. A broad, exchangeable singlet corresponding to the N-H proton will be observed (typically >10 ppm), and another for the carboxylic acid proton.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. Key diagnostic peaks include the low-field signal for the carboxylic acid carbonyl (~160-170 ppm) and the signals for the carbons directly attached to the halogens (C3 and C6), which will be influenced by the electronegativity of Cl and Br.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a highly characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approx. 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approx. 3:1 ratio). This unique pattern for the molecular ion (M, M+2, M+4, M+6) provides unambiguous confirmation of the elemental composition.
Applications in Medicinal Chemistry and Drug Design
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is an ideal starting point for drug discovery campaigns targeting a variety of diseases.
-
Kinase Inhibitor Programs: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The C3 and C6 positions can be elaborated with aryl or heteroaryl groups via Suzuki coupling to target the solvent-front region, while the C4-amide can interact with the ribose pocket or other regions of the ATP binding site.
-
Anti-Inflammatory Agents: Indazole carboxamides have been reported as inhibitors of enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.[1][12]
-
Fragment-Based Drug Discovery (FBDD): The core molecule itself can be used as a high-value fragment for screening. Subsequent derivatization at its multiple reactive sites allows for efficient fragment evolution into potent leads.
-
Generation of Diverse Libraries: The predictable, sequential reactivity allows for the parallel synthesis of large compound libraries, enabling high-throughput screening to identify novel hits for a wide range of biological targets.
Safety and Handling
As with all halogenated aromatic compounds used in research, proper safety precautions are required.
-
GHS Hazard Statements: Likely to be classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Abignente, E., et al. (1983). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Il Farmaco; edizione scientifica. Available at: [Link]
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Sá, E., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
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U.S. Environmental Protection Agency (n.d.). 6-Bromo-1H-indole-4-carboxylic acid Properties. Available at: [Link]
- Google Patents (n.d.). WO2017186693A1 - Synthesis of indazoles.
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ResearchGate (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
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PubChem (n.d.). 6-Bromo-3-chloro-1H-indazole. Available at: [Link]
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MDPI (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
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ResearchGate (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Available at: [Link]
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